Bakkenolide III

Cytotoxicity screening Anticancer natural products Structure-activity relationship

Bakkenolide III (CAS 24909-95-3, molecular formula C₁₅H₂₂O₄, MW 266.33) is a member of the bakkane-type sesquiterpenoid family characterized by a cis-fused hydrindane core bearing an R-spirofused-γ-butyrolactone moiety with a β-methylene unit. This compound was isolated and structurally characterized from the roots of Petasites formosanus Kitamura (Compositae), alongside over thirty structurally related bakkenolides with varying oxygenation patterns and ester substituents at the C-1 and C-9 positions.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
CAS No. 24909-95-3
Cat. No. B160386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBakkenolide III
CAS24909-95-3
Synonymsbakkenolide III
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1(CC3(C2O)C(=C)COC3=O)C)O
InChIInChI=1S/C15H22O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,10-12,16-17H,2,4-7H2,1,3H3/t8-,10-,11+,12+,14+,15+/m0/s1
InChIKeyVNFLYLCSLQITAF-OBTPXQBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Bakkenolide III (CAS 24909-95-3): A Structurally Defined Bakkane Sesquiterpenoid Natural Product from Petasites Species


Bakkenolide III (CAS 24909-95-3, molecular formula C₁₅H₂₂O₄, MW 266.33) is a member of the bakkane-type sesquiterpenoid family characterized by a cis-fused hydrindane core bearing an R-spirofused-γ-butyrolactone moiety with a β-methylene unit [1]. This compound was isolated and structurally characterized from the roots of Petasites formosanus Kitamura (Compositae), alongside over thirty structurally related bakkenolides with varying oxygenation patterns and ester substituents at the C-1 and C-9 positions [2]. The structural identification of Bakkenolide III and its analogs relies on characteristic ¹H-NMR chemical shifts at H-1 and H-9, which serve as diagnostic signals for determining substituent locations (e.g., acetoxy, isobutyroyloxy, isovaleroyloxy groups) on the bakkenolide skeleton [2]. Bakkenolide III has been established as a platform intermediate in the total synthesis of multiple biologically active C1,C9-diacyloxybakkenolides including Bakkenolides B, C, H, L, V, and X [1].

Platform intermediate for bakkane SAR library synthesis
Defined structural reference for cytotoxicity screening
Enantiospecific chiral building block from (S)-(+)-carvone

Why Bakkenolide III Cannot Be Interchanged with Other Bakkane Sesquiterpenoids in Research Applications


The bakkenolide family encompasses over 50 structurally related sesquiterpenoids that share a conserved hydrindane-spiro-γ-butyrolactone core yet exhibit profound divergence in biological activity profiles [1]. This divergence stems from two principal sources of structural variation: (1) differential oxygenation and ester substitution patterns at the C-1 and C-9 positions, which are precisely identifiable via characteristic ¹H-NMR chemical shifts [2]; and (2) the presence or absence of the β-methylene-γ-butyrolactone pharmacophore that distinguishes Bakkenolide III from other sesquiterpenoid classes. Within the same Petasites formosanus extract, co-occurring bakkenolides demonstrate substantially different cytotoxic profiles against human tumor cell lines [2]. Consequently, generic substitution with an unspecified "bakkenolide" or structurally related analog is scientifically unsound; the precise structural identity of Bakkenolide III must be verified for reproducibility in cytotoxicity screening, synthetic chemistry applications, and studies requiring defined baseline activity.

Ester substitution pattern

C-1/C-9 substituent variation may shift cytotoxic response profile; generic bakkenolide mixtures lack defined activity.

Structural verification

Without diagnostic ¹H-NMR (H-1/H-9 shifts), analog misassignment may lead to irreproducible screening data.

Synthetic divergence

Independent synthesis of each analog vs. platform route alters overall efficiency; Bakkenolide III provides unified entry point.

Quantitative Differentiation Evidence for Bakkenolide III Relative to Closest Analogs and In-Class Comparators


Cytotoxicity Differential: Bakkenolide III Demonstrates Distinct Activity Profile Against Human Tumor Cell Lines Relative to Bakkenolide IIIa

In the comprehensive cytotoxicity evaluation of 32 new bakkenolides isolated from Petasites formosanus roots, Bakkenolide III (compound 32) and Bakkenolide IIIa (also denoted as Bakkenolide-IVa in certain nomenclature systems) exhibited distinguishable cytotoxic profiles against a panel of human tumor cell lines [1]. The study employed standardized MTT-based cytotoxicity assays against multiple cancer cell types. Notably, while quantitative IC₅₀ values are available for individual compounds across the broader bakkenolide series in this publication, the direct comparative data between Bakkenolide III and IIIa remain limited to qualitative activity classification [1]. The structural basis for this differential activity lies in the distinct substituent patterns at C-1 and C-9, which are unequivocally resolved by ¹H-NMR chemical shifts [1].

Cytotoxicity Differential
Class-level inference
Distinct activity profiles vs. IIIa; quantitative IC₅₀ data limited
Supports cell-model endpoint review
Full-text publication needed for exact IC₅₀ panel
Cytotoxicity screening Anticancer natural products Structure-activity relationship

Synthetic Accessibility: Bakkenolide III Serves as a Versatile Platform Intermediate for Accessing Diverse Bioactive Bakkenolides

Bakkenolide III possesses a unique strategic advantage as a synthetic platform intermediate, enabling formal total synthesis of at least six additional biologically active bakkenolides (B, C, H, L, V, and X) from a single enantiospecific route [1]. In a landmark 2007 synthesis, Jiang and Sha demonstrated that (−)-bakkenolide III could be synthesized in enantiospecific fashion from (S)-(+)-carvone via radical cyclization of an iodoketone intermediate to establish the cis-hydrindanone skeleton [1]. This synthetic route not only delivers enantiopure Bakkenolide III but also constitutes the formal total synthesis of (−)-bakkenolides B, C, H, L, V, and X [1]. Furthermore, a 2000 study established Bakkenolide III as the first successful entry point to enantiopure complex bakkanes using a SmI₂-promoted double reduction and retroaldol–aldol approach, positioning this compound as a gateway to accessing representative bioactive C1,C9-diacyloxybakkenolides [2].

Synthetic Divergence
Head-to-head
6:1 synthetic divergence (6 analogs from one route)
Supports library-based SAR construction
Enantiospecific route from (S)-(+)-carvone
Total synthesis Natural product derivatization Medicinal chemistry

Structural Identity Verification: Diagnostic ¹H-NMR Chemical Shifts Enable Unambiguous Differentiation of Bakkenolide III from Closely Related Bakkenolides

The bakkenolide family presents significant analytical challenges due to the presence of over 50 structurally similar members, many of which co-occur in the same plant extracts. Wu et al. (1999) established that the C-1 and C-9 substituent locations on the bakkenolide skeleton can be definitively determined by the characteristic chemical shifts of H-1 and H-9 signals in ¹H-NMR spectra, providing a reliable method for distinguishing Bakkenolide III from its numerous structural analogs including bakkenolides with acetoxy, isobutyroyloxy, and isovaleroyloxy substituents [1]. This analytical approach is critical because bakkenolides differing only in ester substitution patterns at C-1 or C-9 exhibit distinct biological activities [1]. High-purity commercial preparations of Bakkenolide III are typically verified by HPLC, NMR, and MS to ensure structural fidelity, with purity specifications exceeding 98% for research-grade material [2].

NMR Structural ID
Class-level inference
Diagnostic H-1/H-9 shifts distinguish C-1/C-9 substituents
Essential for compound-specific attribution
Co-occurring bakkenolides require NMR verification
Quality control Structural authentication Analytical chemistry

High-Value Research Application Scenarios for Bakkenolide III Based on Verified Differential Evidence


Natural Product Derivatization and Structure-Activity Relationship (SAR) Studies on Bakkane Sesquiterpenoids

Bakkenolide III is optimally suited for laboratories conducting systematic SAR investigations of the bakkane sesquiterpenoid class. Its established role as a synthetic platform intermediate—enabling formal total synthesis of Bakkenolides B, C, H, L, V, and X from a unified enantiospecific route [1]—provides unparalleled synthetic efficiency compared to undertaking independent de novo syntheses for each analog. Researchers can generate a focused library of C1,C9-differentially substituted bakkenolides for comparative biological evaluation, leveraging the diagnostic ¹H-NMR signals at H-1 and H-9 to verify substituent identity at each derivatization step [2]. This scenario directly addresses the need for structurally authenticated bakkenolides in medicinal chemistry campaigns exploring the pharmacophoric requirements of the β-methylene-γ-butyrolactone-containing hydrindane scaffold.

Cytotoxicity Screening Programs Requiring Structurally Defined Bakkenolide Standards

For cancer research laboratories conducting cytotoxicity screening of natural product libraries, Bakkenolide III serves as an essential structurally defined reference standard within the bakkenolide subclass. The 1999 characterization study established that co-occurring bakkenolides from Petasites formosanus exhibit distinguishable cytotoxic profiles against human tumor cell lines, underscoring the necessity of compound-specific identification rather than reliance on extract-level activity or generic class attribution [2]. Procurement of high-purity (>98%) Bakkenolide III with certificate of analysis verifying structural identity via HPLC, NMR, and MS ensures that cytotoxicity data generated in screening campaigns are attributable to a precisely defined molecular entity, thereby meeting reproducibility standards required for publication and patent filing.

Enantiospecific Total Synthesis Method Development and Chiral Building Block Applications

Synthetic organic chemistry laboratories engaged in method development for complex natural product total synthesis will find Bakkenolide III to be a strategically valuable target molecule. The 2007 enantiospecific synthesis from (S)-(+)-carvone demonstrated a concise route employing radical cyclization of an iodoketone intermediate to construct the challenging cis-hydrindanone skeleton bearing the spirofused β-methylene-γ-butyrolactone [1]. This synthetic accessibility positions Bakkenolide III as an attractive test substrate for validating novel synthetic methodologies targeting the bakkane scaffold, as well as a source of enantiopure chiral building blocks for accessing the broader family of over 50 bakkenolide natural products. The availability of Bakkenolide III from commercial suppliers with documented purity and spectral characterization supports reproducible method development and benchmarking.

Application
Selection Property
Validation Focus
Bakkane SAR studies
Synthetic divergence context
Structural identity via NMR/HPLC
Cytotoxicity screening standardization
Defined structural reference
Reproducibility of cell-model endpoints
Enantioselective method development
Enantiopure chiral building block
Stereochemical control validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bakkenolide III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.